
BI-BTK-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BI-BTK-1 is a highly selective and potent irreversible BTK inhibitor.
Wissenschaftliche Forschungsanwendungen
Lupus Nephritis
BI-BTK-1 has been extensively studied for its potential to treat lupus nephritis, a severe complication of systemic lupus erythematosus characterized by kidney inflammation and damage. Research indicates that early treatment with this compound significantly protects against the development of proteinuria and improves renal histopathology in murine models . Key findings include:
- Reduction in Inflammatory Mediators : Treatment with this compound led to decreased levels of nephritis-associated inflammatory mediators such as LCN2 and IL-6 in the kidneys, indicating a reduction in inflammation .
- Reversal of Established Disease : Notably, this compound was able to reverse established kidney disease in MRL/lpr mice, demonstrating its therapeutic potential beyond preventive measures .
Cutaneous and Neuropsychiatric Manifestations
In addition to its renal protective effects, this compound has shown promise in alleviating cutaneous and neuropsychiatric symptoms associated with lupus. Studies reported that treatment resulted in fewer skin lesions and reduced inflammatory cytokine expression, as well as improved cognitive function in treated mice . This highlights the compound's potential for addressing multiple facets of autoimmune diseases.
Study 1: Efficacy in Murine Models of SLE
A study utilized NZB × NZW F1 (NZB/W) and MRL/lpr mouse models to assess the efficacy of this compound. The results indicated that:
- Survival Rates : Mice treated with this compound exhibited increased survival rates compared to untreated controls.
- Histological Protection : Renal histology showed significant protection against damage typically associated with lupus nephritis .
Parameter | Control Group | This compound Treated Group |
---|---|---|
Survival Rate | 40% | 80% |
Proteinuria Development | Yes | No |
Histological Damage Score | High | Low |
Study 2: Impact on Immune Cell Infiltration
Another study focused on the impact of this compound on immune cell infiltration in kidneys affected by lupus. Key findings included:
- Decreased Immune Cell Infiltration : A significant reduction in infiltrating IBA-1+ cells was observed following treatment, indicating a decrease in inflammatory cell accumulation within renal tissues .
Immune Cell Type | Control Group | This compound Treated Group |
---|---|---|
IBA-1+ Cells | High | Low |
CD19+ B Cells | Increased | Decreased |
Eigenschaften
Molekularformel |
C32H38N6O3 |
---|---|
Molekulargewicht |
554.7 |
IUPAC-Name |
5-Amino-3-(4-phenoxyphenyl)-1-((2r,4s)-6-((E)-4-(piperidin-1-yl)but-2-enoyl)-6-azaspiro[3.4]octan-2-yl)-1H-pyrazole-4-carboxamide |
InChI |
InChI=1S/C32H38N6O3/c33-30-28(31(34)40)29(23-11-13-26(14-12-23)41-25-8-3-1-4-9-25)35-38(30)24-20-32(21-24)15-19-37(22-32)27(39)10-7-18-36-16-5-2-6-17-36/h1,3-4,7-14,24H,2,5-6,15-22,33H2,(H2,34,40)/b10-7+/t24-,32+ |
InChI-Schlüssel |
UVUIBFFFKKCSPU-FKEPVJCVSA-N |
SMILES |
O=C(C1=C(N)N([C@H]2C[C@@]3(CN(C(/C=C/CN4CCCCC4)=O)CC3)C2)N=C1C5=CC=C(OC6=CC=CC=C6)C=C5)N |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
BI-BTK-1; BI-BTK-1; BI-BTK-1 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.